TERT-BUTYL 2,3-DIHYDRO-2-OXO-3-OXAZOLECARBOXYLATE
Description
TERT-BUTYL 2,3-DIHYDRO-2-OXO-3-OXAZOLECARBOXYLATE is a specialized organic compound featuring a partially saturated oxazole ring (2,3-dihydro-2-oxo-oxazole) coupled with a tert-butyl carboxylate group. It is cataloged in the Aldrich ATR library as a high-purity reagent (97%) and is primarily utilized in synthetic chemistry for the development of heterocyclic frameworks . The tert-butyl group confers steric bulk, enhancing stability and influencing solubility, while the oxazole moiety offers reactivity for applications in pharmaceuticals or agrochemical intermediates. Limited toxicological data are available, but standard laboratory safety protocols (e.g., ventilation, protective equipment) are recommended for handling .
Properties
IUPAC Name |
tert-butyl 2-oxo-1,3-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-8(2,3)13-7(11)9-4-5-12-6(9)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFQUOISBHTCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=COC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384699 | |
| Record name | AG-H-02409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75844-68-7 | |
| Record name | AG-H-02409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2,3-DIHYDRO-2-OXO-3-OXAZOLECARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with an amino acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2,3-DIHYDRO-2-OXO-3-OXAZOLECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while reduction can produce dihydrooxazole derivatives. Substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
TERT-BUTYL 2,3-DIHYDRO-2-OXO-3-OXAZOLECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2,3-DIHYDRO-2-OXO-3-OXAZOLECARBOXYLATE involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize TERT-BUTYL 2,3-DIHYDRO-2-OXO-3-OXAZOLECARBOXYLATE, we analyze structurally related tert-butyl carboxylate derivatives. Key compounds include:
Structural and Functional Group Comparisons
Notes:
- † Molecular weight estimated based on structural analogy.
- Oxazole vs. Azetidine/Azepane: The oxazole ring (aromatic with one oxygen and one nitrogen) in the target compound contrasts with the saturated azetidine (4-membered) and azepane (7-membered) rings in others. This difference impacts electronic properties and reactivity.
- Functional Groups: The ethoxy-oxoethyl and amino substituents in analogs enable diverse reactivity (e.g., nucleophilic additions, hydrogen bonding), whereas the target compound’s oxo group may favor ring-opening reactions or cycloadditions .
Biological Activity
TERT-BUTYL 2,3-DIHYDRO-2-OXO-3-OXAZOLECARBOXYLATE, a compound belonging to the oxazolecarboxylate family, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 185.21 g/mol. The compound features a tert-butyl group attached to an oxazole ring, contributing to its unique chemical properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Several studies have reported its effectiveness against a range of bacterial and fungal strains. For instance, derivatives of oxazole compounds have demonstrated significant antibacterial properties against Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : The compound has shown potential as an antioxidant, which is crucial for counteracting oxidative stress in biological systems. This activity is often linked to its ability to scavenge free radicals .
- Anticancer Activity : Preliminary studies suggest that oxazole derivatives may inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl acetoacetate with appropriate reagents under controlled conditions. The process can yield high purity and yield rates, making it suitable for further biological testing.
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Antioxidant Evaluation :
- Anticancer Potential :
Data Table: Summary of Biological Activities
Q & A
Q. How to analyze reaction byproducts when using this compound in multi-step syntheses?
- Methodological Answer :
- LC-MS/MS to detect trace byproducts (e.g., ammonium chloride from isothiocyanate reactions) .
- Tandem mass spectrometry (MSⁿ) to fragment ions and identify structural motifs.
- Isolation via column chromatography followed by NMR/IR characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
